K-7174 is classified as a homopiperazine derivative with dual inhibitory activity on GATA transcription factors and the proteasome. It is synthesized through a series of chemical reactions that involve specific reagents and conditions, as detailed in the synthesis analysis section. The compound has been characterized by its structural properties and biological activities, which include inducing apoptosis in cancer cells and influencing gene regulation pathways.
The synthesis of K-7174 involves a four-step process that employs key reactions such as Wittig olefination and bis-alkylation of homopiperazine. The synthesis can be summarized as follows:
K-7174 possesses a unique molecular structure characterized by its homopiperazine core, which is pivotal for its biological activity. Key features of the molecular structure include:
Nuclear magnetic resonance (NMR) spectroscopy has been utilized to confirm the structural integrity of K-7174, providing insights into its proton environments and confirming the presence of characteristic functional groups .
K-7174 participates in several chemical reactions that are crucial for its biological function:
These reactions are significant in understanding how K-7174 exerts its pharmacological effects, particularly in inflammatory conditions .
The mechanism of action for K-7174 primarily revolves around its ability to inhibit GATA transcription factors, which play critical roles in regulating gene expression linked to inflammation and hematopoiesis.
K-7174 exhibits several notable physical and chemical properties:
These properties are essential for understanding how K-7174 can be utilized in laboratory settings and potential therapeutic applications .
K-7174 has several scientific applications, including:
K-7174 (chemical name: N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine) exhibits distinct binding interactions with the 20S proteasome core particle compared to conventional proteasome inhibitors like bortezomib. Crystallographic studies reveal that K-7174 anchors to the α-subunits of the 20S proteasome via its homopiperazine ring and trimethoxyphenyl moieties. This binding occurs at the interface between α and β subunits, inducing conformational changes that sterically hinder substrate entry into the catalytic chamber. Unlike peptide-based inhibitors (e.g., bortezomib), K-7174’s non-peptidic structure enables allosteric modulation of the proteasome gate, reducing proteolytic efficiency without fully occluding active sites [1] [7].
Table 1: Comparative Binding Modes of K-7174 and Bortezomib to the 20S Proteasome
Feature | K-7174 | Bortezomib |
---|---|---|
Binding Site | α-subunit interface | β5-subunit catalytic pocket |
Structural Motif | Non-peptidic homopiperazine derivative | Peptide boronate |
Mechanism | Allosteric gate obstruction | Direct active-site blockade |
Subunit Specificity | Pan-proteasomal (α and β subunits) | Primarily β5 subunit |
K-7174 simultaneously targets both the chymotrypsin-like (β5) and caspase-like (β1) activities of the proteasome, with additional inhibitory effects on the trypsin-like (β2) activity. Biochemical assays using fluorogenic substrates (Suc-LLVY-AMC for β5, boc-LRR-AMC for β2, z-LLE-AMC for β1) demonstrate 50–70% inhibition of all three catalytic activities at 1 μM K-7174 in human myeloma cell lysates. This broad specificity arises from K-7174’s capacity to bind conserved residues in multiple β-subunits, including Thr1, Asp17, and Lys33, thereby disrupting catalytic triads. In contrast, bortezomib predominantly inhibits β5 activity (≥80%) with minimal effects on β1/β2 subunits [1] [3] [7].
Beyond direct proteasome inhibition, K-7174 downregulates class I histone deacetylases (Histone Deacetylase 1, Histone Deacetylase 2, Histone Deacetylase 3) through caspase-8-mediated degradation of Specificity Protein 1, their primary transcriptional activator. In multiple myeloma cells, K-7174 treatment activates caspase-8, which cleaves Specificity Protein 1 at Asp581. Depleted Specificity Protein 1 levels reduce histone deacetylase promoter occupancy, confirmed by chromatin immunoprecipitation assays showing >60% decreased Specificity Protein 1 binding to histone deacetylase gene promoters. Consequently, histone deacetylase messenger RNA expression declines by 40–80%, leading to accumulation of hyperacetylated histones (e.g., H3K18/K27) [1] [2].
K-7174-induced apoptosis requires caspase-8 activation, which initiates a cascade involving mitochondrial permeabilization and caspase-9/3 cleavage. In bortezomib-resistant myeloma cells, K-7174 triggers caspase-8 activation within 6 hours, independent of death receptors. This occurs via proteasome inhibition–mediated accumulation of noxa and oxidative stress sensors, which directly activate caspase-8. Pharmacological inhibition of caspase-8 (e.g., Z-IETD-FMK) abolishes K-7174 cytotoxicity and Specificity Protein 1 degradation, confirming caspase-8’s pivotal role. Notably, K-7174 remains effective against myeloma cells harboring β5-subunit mutations that confer bortezomib resistance, as caspase-8 activation bypasses canonical proteasome inhibition pathways [1] [4].
K-7174 potentiates the activity of histone deacetylase inhibitors (e.g., romidepsin, vorinostat) by amplifying global histone hyperacetylation. Co-treatment with 50 nM romidepsin and 0.5 μM K-7174 increases acetylated histone H3 levels by 8-fold in mantle cell lymphoma lines, compared to 2–3-fold with either agent alone. This synergy arises from dual mechanisms:
Table 2: Synergistic Outcomes of K-7174 and Histone Deacetylase Inhibitor Combinations
Parameter | K-7174 Alone | Romidepsin Alone | Combination |
---|---|---|---|
Histone H3 Acetylation | 3-fold increase | 4-fold increase | 8-fold increase |
Half maximal inhibitory concentration (Histone Deacetylase Activity) | 1.2 μM | 18 nM | 0.3 μM + 6 nM |
Apoptosis (72 hours) | 35% | 40% | 85% |
Specificity Protein 1 Reduction | 70% | <10% | >95% |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2